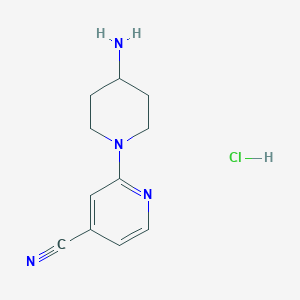

2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.ClH/c12-8-9-1-4-14-11(7-9)15-5-2-10(13)3-6-15;/h1,4,7,10H,2-3,5-6,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYLWLYLITVBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC(=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671468 | |

| Record name | 2-(4-Aminopiperidin-1-yl)pyridine-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185309-64-1 | |

| Record name | 2-(4-Aminopiperidin-1-yl)pyridine-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H14N4

- Molecular Weight : 218.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Syk Kinase Inhibition : This compound has been reported to inhibit Syk kinase, which plays a crucial role in immune responses and inflammation. Inhibition of this pathway is beneficial in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .

- PARP Inhibition : It also exhibits properties that inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can enhance the efficacy of certain cancer treatments by preventing cancer cells from repairing DNA damage .

Biological Activity

Research has highlighted several biological activities associated with this compound:

Anti-inflammatory Effects

- The compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies indicate that it can reduce inflammation markers in various models of disease .

Antimicrobial Activity

- Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against mycobacterial strains, indicating potential applications in treating tuberculosis .

Case Studies and Research Findings

Clinical Implications

The therapeutic implications of this compound are vast:

- Autoimmune Diseases : Its ability to inhibit Syk kinase suggests potential use in treating various autoimmune disorders.

- Cancer Therapy : As a PARP inhibitor, it may enhance the effectiveness of existing cancer therapies, particularly in tumors with defective DNA repair mechanisms.

- Infectious Diseases : Its antimicrobial properties could be explored further for treating infections like tuberculosis.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound is characterized by its unique structure, which includes a piperidine ring and a nitrile functional group. Its mechanism of action primarily involves inhibition of specific kinases, particularly Syk (spleen tyrosine kinase) and JAK (Janus kinase), which play critical roles in various signaling pathways associated with inflammation and immune responses .

Inhibition of Syk and JAK Kinases

Research indicates that 2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride acts as an inhibitor of Syk and JAK kinases. This inhibition is beneficial in treating several conditions:

- Autoimmune Diseases : The compound shows promise in managing diseases like rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis by modulating immune responses .

- Cancer Treatment : Its role in inhibiting Syk kinase has been linked to reduced survival signals in B-cell malignancies, making it a candidate for lymphoma treatment .

Ocular Disorders

The compound has been investigated for its efficacy in treating ocular disorders such as diabetic retinopathy and macular degeneration. Preclinical studies suggest that Syk inhibition can ameliorate inflammation associated with these conditions .

Inflammatory Conditions

Due to its anti-inflammatory properties, this compound may also be effective against various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. The compound's ability to modulate cytokine production is particularly relevant here .

Case Study 1: Autoimmune Disease Management

A study published in the Journal of Immunology demonstrated that treatment with Syk inhibitors led to significant reductions in disease severity in murine models of rheumatoid arthritis. The findings indicated that the administration of this compound resulted in decreased joint inflammation and improved clinical outcomes .

Case Study 2: Cancer Therapeutics

In preclinical trials focused on B-cell lymphomas, the compound was shown to inhibit tumor growth effectively. Researchers observed that the inhibition of Syk kinase disrupted survival signaling pathways within malignant B cells, leading to increased apoptosis rates .

Data Tables

Comparison with Similar Compounds

Table 1: Key Properties of Selected Aminopiperidine Derivatives

Key Observations:

Substituent Effects: The target compound’s pyridine-4-carbonitrile group contrasts with the benzyl ester in Benzyl 4-aminopiperidine-1-carboxylate , resulting in distinct electronic profiles. The nitrile group enhances electrophilicity, whereas the ester in the latter may confer hydrolytic instability. Compared to 1-(3,5-dimethoxypyridin-4-yl)methanamine dihydrochloride , the target lacks methoxy groups but includes a rigid nitrile, likely reducing water solubility despite both being hydrochloride salts.

Safety and Handling: Both the target compound and Benzyl 4-aminopiperidine-1-carboxylate lack comprehensive toxicological data, necessitating stringent safety protocols (e.g., eye flushing, skin decontamination) during handling .

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit moderate water solubility. However, dihydrochloride derivatives (e.g., 1-(3,5-dimethoxypyridin-4-yl)methanamine diHCl) may demonstrate higher solubility than monohydrochlorides like the target compound .

- Stability : The nitrile group in the target compound may confer greater stability under acidic conditions compared to esters or amides in analogues .

Preparation Methods

Starting Material Preparation

The precursor, isonicotinonitrile derivatives, can be synthesized or procured with high purity. For example, 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile is prepared by reacting 4-aminobenzonitrile with 2,6-dichloropyrimidin-4-amine in acidic aqueous media at elevated temperatures (around 100°C) with hydrochloric acid, yielding the hydrochloride salt with approximately 85% yield.

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 4-Aminobenzonitrile + DCAP | Water, HCl, 100°C, 4h | 85% | Formation of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile hydrochloride salt |

Functional Group Transformation

The chlorination of hydroxypyrimidinyl intermediates using phosphorus oxychloride at elevated temperatures (80–97°C) for 7–18 hours leads to chlorinated pyrimidine derivatives, which are essential intermediates in the synthesis pathway. The reaction mixture is carefully neutralized and purified by solvent extraction and crystallization.

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| 2 | 4-(4-Amino-6-hydroxypyrimidin-2-ylamino)benzonitrile + POCl3 | 80–97°C, 7–18h | 73% | Chlorination to 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile |

Introduction of 4-Aminopiperidinyl Group

The key step involves nucleophilic substitution or amination where the 4-aminopiperidine moiety is introduced onto the isonicotinonitrile scaffold. While specific detailed protocols for 2-(4-aminopiperidin-1-yl)isonicotinonitrile hydrochloride are less commonly published, analogous methods involve:

- Reacting the chlorinated pyrimidine or pyridine derivative with 4-aminopiperidine under controlled temperature and solvent conditions.

- Use of bases or catalysts such as dimethylaminopyridine (DMAP) or diazabicycloundecene to facilitate substitution.

- Reaction temperatures ranging from room temperature to 85°C.

- Reaction times from a few hours up to overnight depending on conditions.

For example, in related systems, benzoyl chloride and DMAP are used in acetonitrile as solvent at 27–78°C for 7 hours to achieve substitution with good yields (around 80–90%).

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| 3 | Chlorinated intermediate + 4-Aminopiperidine | Acetonitrile, DMAP, 27–78°C, 7h | ~80% | Nucleophilic substitution to introduce 4-aminopiperidinyl group |

Formation of Hydrochloride Salt

The free base of 2-(4-aminopiperidin-1-yl)isonicotinonitrile is converted into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., methanol or ethyl acetate). This step improves the compound’s stability, crystallinity, and ease of handling.

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| 4 | Free base + HCl | Methanol or ethyl acetate | Quantitative | Salt formation for isolation |

Analytical Data and Purity

- Purity of intermediates and final product is confirmed by HPLC and MS, with purity levels typically above 95%.

- NMR (1H and 13C) spectra are used to confirm structure and substitution pattern.

- Yields reported for key steps range from 70% to 90%, depending on reaction optimization.

Summary Table of Preparation Conditions

| Step | Reaction Type | Key Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Amination | 4-Aminobenzonitrile + DCAP + HCl + water | 100 | 4 | 85 | Formation of hydrochloride salt |

| 2 | Chlorination | Phosphorus oxychloride | 80–97 | 7–18 | 73 | Conversion to chlorinated intermediate |

| 3 | Nucleophilic substitution | 4-Aminopiperidine + DMAP + acetonitrile | 27–78 | 7 | ~80 | Introduction of 4-aminopiperidinyl group |

| 4 | Salt formation | HCl in methanol or ethyl acetate | Ambient | 1–2 | Quantitative | Hydrochloride salt isolation |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection with P95 (US) or P1 (EU) particulate filters is advised for aerosol-prone procedures .

- Ventilation : Ensure local exhaust ventilation to minimize airborne exposure. Avoid dust generation during weighing or transfer .

- Storage : Store at 2–8°C in a dry, tightly sealed container away from incompatible materials (e.g., strong oxidizers) .

- Emergency Measures : For skin/eye contact, rinse with water for 15 minutes. Seek medical evaluation for persistent irritation .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC/MS : Use reverse-phase chromatography with a C18 column and MS detection to confirm molecular weight (C11H13N4·HCl, theoretical MW: 236.71 g/mol) .

- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra to reference data (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic CN group at δ 150–160 ppm in ¹³C) .

- Purity Assessment : Quantify impurities via UV-Vis spectrophotometry (λmax ~270 nm for isonicotinonitrile derivatives) .

Q. What are the known stability concerns under typical experimental conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 160°C; avoid prolonged heating during synthesis .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the aminopiperidine moiety .

- Hydrolysis Risk : The nitrile group may hydrolyze in aqueous acidic/basic conditions. Monitor pH during in vitro assays (pH 6–8 recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-reference SDS from multiple suppliers (e.g., Indagoo vs. Kishida Chemical) to identify discrepancies in acute toxicity (e.g., LD50 ranges) .

- In Silico Modeling : Use tools like ProTox-II to predict toxicity endpoints (e.g., hepatotoxicity risk) and validate with in vitro assays (e.g., HepG2 cell viability) .

- Dose-Response Studies : Conduct tiered testing: start with zebrafish embryo assays (FET test) before progressing to rodent models .

Q. What synthetic strategies optimize yield for this compound?

- Methodological Answer :

- Key Reaction : Couple 4-aminopiperidine with 2-chloroisonicotinonitrile via nucleophilic aromatic substitution. Use DIPEA as a base in anhydrous DMF at 80°C for 12 hours .

- Yield Optimization :

- Catalysis : Add KI (10 mol%) to accelerate substitution kinetics .

- Workup : Purify via recrystallization (ethanol/water, 70:30) to achieve >95% purity .

- Byproduct Mitigation : Monitor for residual 4-aminopiperidine via TLC (Rf = 0.2 in ethyl acetate) and remove via acid-base extraction .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical studies?

- Methodological Answer :

- Solubility Profiling : Compare free base vs. hydrochloride salt in PBS (pH 7.4) and simulated gastric fluid (HCl, pH 1.2). The salt form enhances aqueous solubility (e.g., >50 mg/mL vs. <5 mg/mL for free base) .

- Bioavailability Testing : Conduct pharmacokinetic studies in rats (oral vs. IV administration). Calculate AUC ratios to assess salt-driven absorption improvements .

Data Contradiction Analysis

Q. Why do SDS documents differ in hazard classification (e.g., GHS vs. non-classified)?

- Methodological Answer :

- Source Variability : Discrepancies arise from regional regulations (e.g., OSHA HCS vs. EU CLP) and incomplete toxicological data. For example, Indagoo classifies it as H315 (skin irritation) , while Kishida Chemical reports no GHS classification .

- Mitigation : Always consult the most recent SDS from the supplier and conduct in-house hazard assessments (e.g., Draize test for skin irritation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.